
N-methyl-4-(trifluoromethyl)aniline
Overview
Description
N-Methyl-4-(trifluoromethyl)aniline (CAS 22864-65-9) is a fluorinated aromatic amine with the molecular formula C₈H₈F₃N and a molecular weight of 175.15 g/mol. Its structure features a methyl group attached to the nitrogen atom and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the para position on the benzene ring (Figure 1). This configuration imparts unique physicochemical properties, including reduced basicity compared to non-fluorinated anilines, enhanced thermal stability, and lipophilicity, making it valuable in pharmaceutical synthesis and organic catalysis .
Key applications include its use as a precursor in synthesizing:
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-4-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation reactions using methylating agents such as dimethyl sulfate or methyl chloride. These reactions are conducted under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
N-Methyl-4-(trifluoromethyl)aniline is utilized as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective against specific biological targets.
Case Study: Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this aniline derivative showed minimal inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . This underscores its potential in developing new antibiotics.
Agricultural Chemicals
Enhancement of Agrochemical Efficacy
In agrochemicals, this compound is employed to formulate herbicides and pesticides. The trifluoromethyl group improves the selectivity and effectiveness of these chemicals while reducing their environmental impact.
Data Table: Agrochemical Applications
Compound Type | Application | Benefits |
---|---|---|
Herbicides | Selective weed control | Reduced crop damage |
Pesticides | Targeted pest management | Lower toxicity to non-target species |
Material Science
Incorporation into Polymers and Coatings
This compound is also valuable in material science, where it is incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance. These characteristics are crucial for industrial applications where durability is essential.
Example Applications
- Coatings: Improved resistance to solvents and chemicals.
- Polymers: Enhanced mechanical properties for industrial materials.
Synthesis of Fluorinated Compounds
Building Block for Advanced Materials
this compound serves as a building block for synthesizing fluorinated compounds, which are vital in producing specialty solvents and refrigerants. The unique properties imparted by fluorination make these compounds highly sought after in various industrial applications.
Analytical Chemistry
Utilization in Detection Methods
In analytical chemistry, this compound is used in methods for detecting and quantifying other chemical compounds. Its reliability in providing accurate data makes it a valuable tool for researchers.
Analytical Applications
- Chromatography: Used as a standard for calibrating instruments.
- Spectroscopy: Helps in identifying chemical structures through spectral analysis.
Mechanism of Action
The mechanism by which N-methyl-4-(trifluoromethyl)aniline exerts its effects involves its ability to act as a nucleophile and participate in covalent bond formation. The trifluoromethyl group enhances the compound’s electron-donating properties, making it a valuable intermediate in various chemical reactions. Additionally, it can form coordination complexes with metal ions, further expanding its utility in catalysis and other applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the -CF₃ group and nitrogen substituents significantly impacts reactivity and applications. A comparative analysis is provided below:
Reactivity in Cross-Coupling Reactions
- This compound exhibits moderate reactivity in nickel-catalyzed amination due to electron-withdrawing -CF₃, requiring optimized conditions (e.g., dimethylamine hydrochloride, 3 equiv) .
- N,N-Dimethyl-4-(trifluoromethyl)aniline shows lower reactivity in similar reactions due to steric hindrance from two methyl groups, necessitating higher catalyst loads .
- 4-(Trifluoromethyl)aniline (non-methylated) reacts efficiently with isocyanates to form ureas without requiring metal catalysts, highlighting the influence of -NH₂ vs. -NHCH₃ on nucleophilicity .
Physicochemical Properties
- Lipophilicity : this compound (logP ≈ 2.8) is more lipophilic than 4-(trifluoromethyl)aniline (logP ≈ 2.2), enhancing its membrane permeability in drug design .
- Melting Points : Derivatives with nitro groups (e.g., N-Methyl-2-nitro-4-(trifluoromethyl)aniline) exhibit higher melting points (34–35°C) due to stronger intermolecular forces .
Pharmaceutical Intermediates
- This compound is critical in synthesizing triazole antifungals (e.g., Example 67, 86% yield) and Michael acceptors for antibacterial agents .
- N-Phenyl-4-(trifluoromethyl)aniline (CAS 53451-87-9), a bulkier analogue, is less reactive in nucleophilic substitutions but useful in polymer chemistry .
Catalysis and Material Science
- The dimethylated variant (N,N-Dimethyl-4-(trifluoromethyl)aniline ) forms part of luminescent iridium(III) complexes, demonstrating the role of -CF₃ in tuning emission properties .
Biological Activity
N-Methyl-4-(trifluoromethyl)aniline, with the molecular formula and a molecular weight of approximately 175.15 g/mol, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group () attached to an aniline structure, which significantly influences its physicochemical properties, including lipophilicity and bioavailability. The presence of the trifluoromethyl group enhances the compound's ability to penetrate biological membranes, potentially increasing its interaction with various biological targets.
The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl moiety increases lipophilicity, allowing for better membrane permeability. Once inside the cell, it may interact with enzymes or receptors, influencing various biochemical pathways. This interaction can lead to either inhibition or activation of specific cellular processes, which is crucial for its therapeutic potential .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups can possess significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Potential : The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values ranging from 1.4 to 10 µM. These effects are often associated with mechanisms such as apoptosis induction and inhibition of DNA replication .
- Analgesic Applications : Preliminary findings suggest that due to structural similarities with known analgesics, this compound may also have potential applications in pain management.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of Staphylococcus aureus | |
Anticancer | Cytotoxicity against various cancer cell lines | |
Analgesic Potential | Structural similarity to analgesics |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.070 μM against Staphylococcus species, demonstrating their potential as effective antimicrobial agents .
Case Study: Anticancer Activity
In another investigation focusing on anticancer activity, derivatives were tested on human leukemia cell lines (THP-1). The results showed significant cytotoxic effects with IC50 values ranging from 1.4 to 6 μM, suggesting a strong antiproliferative effect linked to their structural properties and lipophilicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-methyl-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield?
- Methodological Answer : A key synthesis involves reacting this compound with sulfur, potassium fluoride (KF), and TMSCF₃ in dry THF at room temperature. Purification via silica gel chromatography (petroleum ether:ethyl acetate = 100:1) achieves yields up to 53%. Optimizing stoichiometry (e.g., 1:4:3:8 molar ratios of aniline:S:KF:TMSCF₃) and reaction time (1 hour) enhances efficiency. Alternative routes include AgSCF₃-mediated thiocarbamoyl fluoride synthesis in acetonitrile, yielding 96% under milder conditions .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize this compound and confirm its structural integrity?
- Methodological Answer :
- ¹H NMR (500 MHz, CDCl₃): Aromatic protons appear at δ 7.72 (d, J = 8.3 Hz), while methyl groups resonate at δ 3.68 (s) .
- ¹⁹F NMR : Distinct signals at δ 22.59 and 21.52 confirm trifluoromethyl groups .
- IR Spectroscopy : N-H stretches (≈3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic. Computational simulations (e.g., DFT) validate assignments .
Q. What electronic effects does the trifluoromethyl group exert on the basicity of this compound compared to unsubstituted aniline derivatives?
- Methodological Answer : The strong electron-withdrawing effect of -CF₃ reduces electron density on the aromatic ring, lowering basicity. Comparative pKa measurements or Natural Bond Orbital (NBO) analysis show it is less basic than p-methylaniline or p-methoxyaniline. Basicity rankings align with substituent electronegativity: p-(trifluoromethyl)aniline < p-chloroaniline < p-ethylaniline .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the functionalization of this compound during heterocyclic compound synthesis?
- Methodological Answer : The electron-deficient aromatic ring (due to -CF₃) directs electrophilic substitution to meta positions. In pyrimidin-4-amine synthesis, the amine group nucleophilically attacks chloromethyl intermediates in SN2 reactions. Monitoring via TLC and optimizing solvent polarity (e.g., chloroform) improve regioselectivity and yield (78.7%) . Computational studies (e.g., frontier molecular orbital analysis) further elucidate reactivity patterns .
Q. How does this compound perform as a precursor in medicinal chemistry applications, and what stability challenges arise under varying pH conditions?
- Methodological Answer : Accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring reveal decomposition products. The methyl group enhances metabolic stability compared to non-methylated analogs, as shown in bioavailability studies. Storage at -20°C in inert atmospheres prevents hydrolysis or oxidation .
Q. What strategies mitigate hazards associated with handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, analogous trifluoromethylated anilines require:
- PPE : Gloves, goggles, and fume hood use.
- Emergency Protocols : Immediate water rinsing for eye/skin exposure and medical consultation for ingestion.
- Storage : -20°C in sealed, dark containers to prevent degradation. Hazard classifications (e.g., H315, H319) from similar compounds guide risk assessments .
Properties
IUPAC Name |
N-methyl-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUYWZJPVLDHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568183 | |
Record name | N-Methyl-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22864-65-9 | |
Record name | N-Methyl-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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